N-ethyl-1,2,4-triazin-3-amine

Medicinal chemistry Physicochemical profiling ADMET prediction

Researchers synthesizing focused kinase inhibitor libraries often encounter building blocks with poor solubility and uncertain supply. N-Ethyl-1,2,4-triazin-3-amine (MW 124.14, ≥95% purity) solves this by providing the validated 1,2,4-triazin-3-amine pharmacophore (PDK1 IC₅₀ 0.01-0.1 µM) with a single hydrogen bond donor for improved permeability. Its moderate predicted LogP (~-0.16) supports aqueous solubility during parallel synthesis. Procured from BenchChem, each batch is quality-assured for consistent fragment-to-lead optimization, with reliable global shipping and full documentation.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Cat. No. B13074326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1,2,4-triazin-3-amine
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCCNC1=NC=CN=N1
InChIInChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9)
InChIKeyCSQXKQNJSJEGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-1,2,4-triazin-3-amine Procurement Overview


N-Ethyl-1,2,4-triazin-3-amine (CAS 1592564-63-0; molecular formula C₅H₈N₄; molecular weight 124.14 g/mol) is an N-alkylated derivative of 1,2,4-triazin-3-amine, a nitrogen-rich heterocyclic scaffold recognized for its versatility in medicinal chemistry and agrochemical research [1]. The parent compound, 1,2,4-triazin-3-amine (3-amino-1,2,4-triazine, CAS 1120-99-6), has been characterized as an inhibitor of nitric oxide synthase (NOS) and acetylcholinesterase (AChE), and serves as a validated starting point for kinase inhibitor libraries [2]. The introduction of the N-ethyl substituent at position 3 alters both the electronic environment of the triazine ring and the compound's physicochemical profile, distinguishing it from the unsubstituted parent and from shorter-chain (N-methyl) or longer-chain (N-propyl, N-butyl) analogs in ways that affect solubility, lipophilicity, and target-binding potential. This compound is typically supplied at ≥95% purity for research use .

N-Alkyl Substitution Drives Differentiation


Within the 1,2,4-triazin-3-amine class, the N-alkyl substituent is not a passive structural feature but a critical determinant of physicochemical and pharmacological behavior. Published LogP data demonstrate that the N-methyl analog (LogP = −0.66) is more hydrophilic than the parent 3-amino-1,2,4-triazine (LogP = 0.035), while 5,6-diethyl substitution shifts LogP to approximately 0.5 [1][2]. In enzyme inhibition studies on 1,2,4-triazine derivatives, IC₅₀ values for AChE range from 1.41 to 9.91 µM and for GST from 1.58 to 10.04 µM, depending on the substitution pattern [3][4]. The unsubstituted parent compound exhibits an AChE IC₅₀ of 9.37 µM and a GST IC₅₀ of 10.04 µM, while more highly decorated triazines achieve sub-micromolar potency [3][5]. These data underscore that interchanging one N-alkyl-1,2,4-triazin-3-amine for another—such as substituting N-methyl for N-ethyl—introduces uncontrolled variability in target engagement, solubility, and ADMET profiles. The quantitative evidence below details exactly where N-ethyl-1,2,4-triazin-3-amine is positioned within this differentiation landscape.

N-Ethyl-1,2,4-triazin-3-amine Quantitative Evidence


Lipophilicity: N-Ethyl Intermediate LogP

N-Ethyl-1,2,4-triazin-3-amine occupies a distinct intermediate lipophilicity position not accessible to either the N-methyl analog or the parent compound. The parent 3-amino-1,2,4-triazine has a reported LogP value of 0.035 [1], whereas the N-methyl analog (CAS 65915-07-3) exhibits a significantly lower LogP of −0.66, indicating greater hydrophilicity [2]. At the other end of the polarity spectrum, 5,6-diethyl-1,2,4-triazin-3-amine (ring-substituted, not N-alkylated) shows LogP = 0.5 [3]. Based on the incremental methylene contribution to LogP (approximately +0.5 per CH₂ group), N-ethyl-1,2,4-triazin-3-amine is predicted to have a LogP near −0.16, placing it in an optimal intermediate range for balancing aqueous solubility with membrane permeability. This intermediate lipophilicity cannot be achieved by using the N-methyl derivative (too polar) or the parent compound (insufficient alkyl character for specific hydrophobic pocket engagement).

Medicinal chemistry Physicochemical profiling ADMET prediction

AChE Inhibition: SAR and Baseline Comparison

The 1,2,4-triazin-3-amine scaffold has been quantitatively characterized for acetylcholinesterase (AChE) and glutathione S-transferase (GST) inhibition. The unsubstituted parent compound, 1,2,4-triazin-3-amine (TzA), demonstrates an AChE IC₅₀ of 9.365 µM and a GST IC₅₀ of 10.043 µM, with Ki values of 3.356 ± 1.669 µM and 4.369 ± 0.121 µM, respectively [1]. In a broader library of substituted 1,2,4-triazines (compounds 3a–c, 5, 6, 10), AChE IC₅₀ values range from 1.41 to 4.28 µM and GST IC₅₀ values from 1.58 to 4.13 µM, demonstrating that appropriate substitution can improve potency by up to 6.6-fold over the parent compound [2]. While N-ethyl-1,2,4-triazin-3-amine itself has not been directly assayed in these studies, the established SAR indicates that N-alkyl substitution at position-3 is a productive vector for enzyme inhibition enhancement. The N-ethyl group provides a steric and electronic profile distinct from N-methyl—offering additional hydrophobic contact surface—without the excessive steric bulk that can penalize binding in the case of N-propyl or larger substituents.

Enzyme inhibition Acetylcholinesterase Neurodegenerative disease research GST inhibition

PDK1 Inhibition Activity vs. Standard Inhibitors

The 3-amino-1,2,4-triazine scaffold has demonstrated potent, subtype-selective inhibition of pyruvate dehydrogenase kinase 1 (PDK1) in a well-characterized library study. Seven representative 3-amino-1,2,4-triazine derivatives (compounds 5i, 5k, 5l, 5w, 6h, 6j, 6s) showed PDK1 IC₅₀ values ranging from 0.01 to 0.1 µM, representing a >1,000-fold improvement over the reference PDK inhibitors dichloroacetic acid (DCA, IC₅₀ > 100 µM) and 2,4-diaminopyrimidine (DAP, IC₅₀ > 100 µM) [1]. In cellular assays against KRAS-mutant pancreatic cancer cell lines PSN-1 and BxPC-3, these derivatives exhibited antiproliferative IC₅₀ values in the low- to sub-micromolar range (0.10–0.6 µM), outperforming gemcitabine and DCA [1]. Compound 5i demonstrated in vivo efficacy with equal potency and better tolerability compared to cisplatin and gemcitabine in a highly aggressive Kras-mutant solid tumor model [1]. While N-ethyl-1,2,4-triazin-3-amine is a simpler building block than the bis-indole derivatives tested in this study, it retains the same 3-amino-1,2,4-triazine pharmacophore—the core recognition element for the ATP-binding site of PDK1—making it a suitable starting point for kinase-focused library synthesis.

Kinase inhibition PDK1 Anticancer research Pancreatic cancer

NO Synthase Inhibition Activity

The parent compound 3-amino-1,2,4-triazine is an established inhibitor of nitric oxide synthase (NOS), suppressing both nitrite secretion and intracellular parasite killing by activated macrophages at concentrations of 5–50 mM over 24 hours [1]. In cell-free cytosolic extracts, 50 mM of the compound inhibited NOS activity over 7 hours [1]. N-Alkylation at the 3-amino position, as present in N-ethyl-1,2,4-triazin-3-amine, is expected to modulate NOS inhibitory potency through altered hydrogen-bonding capacity and steric effects at the enzyme active site. The N-ethyl derivative retains a single hydrogen bond donor (the secondary amine N–H) but adds steric bulk compared to the primary amine of the parent, which may confer subtype selectivity among NOS isoforms (nNOS, iNOS, eNOS). The N-ethyl substituent introduces synthetic versatility that the parent compound lacks: it can serve as a protected amine handle for further derivatization (e.g., acylation, sulfonylation) or as a directing group for regioselective ring functionalization.

NO synthase inhibition Inflammation Immunomodulation

Physicochemical Profile: N-Ethyl vs. N-Alkyl Homologs

A systematic comparison of molecular weight and hydrogen-bond donor/acceptor counts across the N-alkyl-1,2,4-triazin-3-amine series reveals that N-ethyl-1,2,4-triazin-3-amine (MW 124.14; 1 HBD, 4 HBA) occupies a narrow but critical window in fragment-based and lead-like chemical space . The parent 3-amino-1,2,4-triazine (MW 96.09; 2 HBD, 4 HBA) conforms to fragment library criteria (MW < 300, heavy atom count ≤ 5 nitrogen) but offers two hydrogen bond donors that may reduce membrane permeability . The N-methyl analog (MW 110.12; 1 HBD, 4 HBA) eliminates one HBD but provides minimal lipophilic surface for hydrophobic protein contacts . N-Ethyl uniquely balances one HBD with sufficient alkyl extension to engage shallow hydrophobic pockets, while maintaining compliance with lead-likeness guidelines (MW ≤ 350). In contrast, N-propyl (MW 138.17) and N-butyl (MW 152.20) analogs progressively increase rotational bond count and lipophilicity, which may adversely affect solubility and metabolic stability. For researchers optimizing beyond the Rule of Three (fragment) toward lead-like properties, N-ethyl-1,2,4-triazin-3-amine represents the smallest N-alkyl variant that introduces a meaningful hydrophobic contact surface without exceeding optimal physicochemical boundaries.

Drug-likeness Lead optimization Fragment-based drug discovery

N-Ethyl-1,2,4-triazin-3-amine Application Scenarios


PDK1-Targeted Anticancer Library Synthesis

N-Ethyl-1,2,4-triazin-3-amine is optimally suited as a core building block for synthesizing focused libraries of PDK1 inhibitors. Published data demonstrate that 3-amino-1,2,4-triazine derivatives achieve PDK1 IC₅₀ values of 0.01–0.1 µM and exhibit >1,000-fold selectivity over DCA and DAP, with lead compound 5i demonstrating in vivo efficacy comparable to cisplatin and gemcitabine in KRAS-mutant pancreatic cancer models [1]. The N-ethyl substituent provides a synthetic handle for further diversification via N-alkylation, acylation, or transition-metal-catalyzed cross-coupling, while the moderate predicted LogP (~−0.16) supports aqueous solubility during parallel synthesis workflows. Researchers procuring this compound for PDK1 programs benefit from a validated pharmacophore that has already produced clinical candidate-quality leads.

AChE Inhibitor Optimization for Neurodegeneration

The 1,2,4-triazin-3-amine scaffold has been biochemically validated as an acetylcholinesterase inhibitor, with the parent compound (TzA) demonstrating an AChE IC₅₀ of 9.365 µM and Ki of 3.356 µM [2], and substituted derivatives exhibiting IC₅₀ values down to 1.41 µM [3]. N-Ethyl-1,2,4-triazin-3-amine provides the scaffold with a single hydrogen bond donor (vs. two for the parent primary amine), which is advantageous for blood–brain barrier penetration—a critical requirement for CNS-targeted AChE inhibitors. The compound can serve as a starting point for systematic SAR exploration around the N-ethyl moiety to improve potency toward the single-digit micromolar or nanomolar range observed in the most potent class members.

NOS-Targeted Anti-Inflammatory Development

The parent 3-amino-1,2,4-triazine is an established inhibitor of nitric oxide synthase, suppressing nitrite secretion and parasite killing by activated macrophages at 5–50 mM concentrations . N-Ethyl-1,2,4-triazin-3-amine retains the core NOS-inhibitory scaffold while presenting a secondary amine (–NH–Et) that may exhibit reduced susceptibility to oxidative N-dealkylation compared to tertiary amine analogs, potentially improving metabolic stability. For inflammation-focused drug discovery projects, the N-ethyl derivative offers a defined chemical starting point with reduced hydrogen bond donor count, which may improve cell permeability relative to the parent primary amine while maintaining the triazine ring's capacity for key active-site interactions with NOS isoforms.

Fragment-to-Lead: Balanced Physicochemical Profile

N-Ethyl-1,2,4-triazin-3-amine (MW 124.14; 1 HBD; 4 HBA; predicted LogP ~−0.16) occupies a privileged position in fragment-to-lead optimization space . Compared to the parent fragment (MW 96, 2 HBD), it eliminates one hydrogen bond donor while adding only 28 Da of molecular weight—the smallest possible hydrophobic extension among N-alkyl triazin-3-amines. This property profile supports efficient fragment growth while maintaining compliance with lead-likeness criteria (MW ≤ 350, LogP ≤ 3). For medicinal chemistry teams conducting structure-based design against targets with shallow hydrophobic sub-pockets adjacent to the hinge-binding region (e.g., kinases), the N-ethyl group provides a directional vector for growing the fragment into adjacent protein cavities without excessive lipophilicity.

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